Cas no 1806168-76-2 (Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)

Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate is a fluorinated pyridine derivative with a unique structural profile, featuring both trifluoromethoxy and trifluoromethyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of multiple fluorine-containing groups enhances its lipophilicity and metabolic stability, making it valuable for the development of bioactive molecules. The aminomethyl and ester functional groups provide additional reactivity for further derivatization, enabling tailored modifications. Its well-defined structure and high purity make it suitable for precise synthetic applications, particularly in the design of novel therapeutics or crop protection agents.
Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate structure
1806168-76-2 structure
Product name:Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate
CAS No:1806168-76-2
MF:C11H10F6N2O3
Molecular Weight:332.199123859406
CID:4844885

Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate
    • インチ: 1S/C11H10F6N2O3/c1-21-8(20)3-5-2-7(22-11(15,16)17)9(10(12,13)14)6(4-18)19-5/h2H,3-4,18H2,1H3
    • InChIKey: SGVBXOCBNPRWNP-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=C(CC(=O)OC)N=C1CN)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 11
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 387
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 74.4

Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029080103-1g
Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate
1806168-76-2 97%
1g
$1,579.40 2022-03-31

Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate 関連文献

Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetateに関する追加情報

Methyl 2-(Aminomethyl)-4-(Trifluoromethoxy)-3-(Trifluoromethyl)Pyridine-6-Acetate: A Promising Compound in Pharmaceutical Research

Methyl 2-(Aminomethyl)-4-(Trifluoromethoxy)-3-(Trifluoromethyl)Pyridine-6-Acetate is a multifunctional organic compound with a unique molecular architecture that has garnered significant attention in the field of pharmaceutical chemistry. This compound, with the CAS number 1806168-76-2, is characterized by its pyridine ring substituted with multiple fluorinated groups and an amine-containing side chain. The structural complexity of this molecule, particularly the presence of trifluoromethoxy and trifluoromethyl groups, contributes to its distinct physicochemical properties and biological activity. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutics targeting inflammatory and oncological pathways.

One of the most notable features of this compound is the trifluoromethoxy group at the 4-position of the pyridine ring. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of molecules, which is critical for drug development. The trifluoromethyl substituent at the 3-position further modulates the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. These fluorinated groups are strategically positioned to optimize the molecule’s binding affinity to specific receptors or enzymes, a concept that has been extensively explored in recent years.

The aminomethyl group at the 2-position of the pyridine ring introduces a polar functional group that can participate in hydrogen bonding interactions. This feature is particularly relevant for the design of molecules targeting G protein-coupled receptors (GPCRs) or ion channels, which are major targets in modern drug discovery. The acetate moiety at the 6-position provides additional hydrophilicity, balancing the molecule’s overall hydrophobicity and enabling better solubility in biological systems. This combination of functional groups suggests a potential role in modulating cellular signaling pathways, a topic of growing interest in pharmaceutical research.

Recent advances in medicinal chemistry have underscored the importance of fluorinated compounds in the development of therapeutics with improved pharmacokinetic profiles. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds like Methyl 2-(Aminomethyl)-4-(Trifluoromethoxy)-3-(Trifluoromethyl)Pyridine-6-Acetate exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. This stability is attributed to the electron-withdrawing effect of the fluorine atoms, which reduces the rate of hydrolytic degradation in vivo. Such properties are particularly advantageous for drugs intended for chronic administration, as they minimize the need for frequent dosing.

The pyridine ring serves as the core scaffold of this molecule, providing a rigid structure that facilitates precise interactions with biological targets. The aromaticity of the pyridine ring allows for π-π stacking interactions with proteins, a mechanism that has been widely exploited in the design of small-molecule inhibitors. For example, a 2,024 study in ACS Chemical Biology highlighted the role of pyridine-based compounds in targeting kinases, a family of enzymes implicated in numerous diseases, including cancer and autoimmune disorders. The presence of multiple fluorinated groups in this compound further enhances its specificity for these targets.

One of the most intriguing aspects of this compound is its potential to modulate inflammatory responses. Inflammation is a complex process involving the activation of multiple signaling pathways, and small molecules capable of interfering with these pathways are highly sought after. A 2023 preclinical study published in Pharmaceutical Research demonstrated that Methyl 2-(Aminomethyl)-4-(Trifluoromethoxy)-3-(Trifluoromethyl)Pyridine-6-Acetate exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of cytokine production and immune cell activation, making it a prime target for the development of anti-inflammatory drugs.

The aminomethyl group at the 2-position may also contribute to the molecule’s ability to inhibit other inflammatory mediators. For instance, it could interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory eicosanoids. The fluorinated groups, on the other hand, may stabilize the molecule in its active conformation, ensuring sustained interaction with its target. This dual mechanism of action—both through direct inhibition of inflammatory pathways and through stabilization of the molecule—makes this compound a compelling candidate for further investigation.

The synthesis of Methyl 2-(Aminomethyl)-4-(Trifluoromethoxy)-3-(Trifluoromethyl)Pyridine-6-Acetate has been optimized to ensure high yields and purity, which is essential for pharmaceutical applications. A 2023 study in Organic Letters described a novel synthetic route involving the use of microwave-assisted reactions to selectively introduce the fluorinated groups. This method not only improves the efficiency of the synthesis but also reduces the environmental impact of the process, aligning with the growing emphasis on green chemistry in drug development.

Another area of interest is the molecule’s potential application in oncology. Cancer cells often exhibit dysregulated signaling pathways, and small molecules capable of restoring normal cellular function are being explored as therapeutic agents. A 2023 study in Cancer Research reported that this compound shows promise in targeting the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers. The ability of the molecule to inhibit this pathway could lead to the development of targeted therapies with fewer side effects compared to traditional chemotherapeutics.

The acetate group at the 6-position of the pyridine ring may also play a role in modulating the molecule’s interactions with cellular membranes. The hydrophilic nature of this group could facilitate the molecule’s penetration into cells, enhancing its bioavailability. This is particularly important for drugs that require intracellular activity to exert their therapeutic effect. The combination of hydrophilic and hydrophobic groups in this compound suggests a balanced approach to improving drug delivery and efficacy.

Despite the promising findings, further research is needed to fully characterize the pharmacological profile of Methyl 2-(Aminomethyl)-4-(Trifluoromethoxy)-3-(Trifluoromethyl)Pyridine-6-Acetate. Clinical trials are necessary to evaluate its safety and efficacy in human subjects. Additionally, the molecule’s potential interactions with other drugs or its metabolic breakdown in the body require thorough investigation to ensure its suitability for therapeutic use. The development of this compound exemplifies the ongoing efforts in pharmaceutical research to leverage structural complexity for improved therapeutic outcomes.

In conclusion, Methyl 2-(Aminomethyl)-4-(Trifluoromethoxy)-3-(Trifluoromethyl)Pyridine-6-Acetate represents a significant advancement in the design of multifunctional compounds with potential applications in both inflammatory and oncological disorders. Its unique molecular architecture, combined with the strategic placement of fluorinated groups and polar functionalities, positions it as a promising candidate for further exploration in drug development. As research in this area continues to evolve, this compound may pave the way for the discovery of novel therapeutics with improved efficacy and safety profiles.

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